molecular formula C15H14O B3141580 3,3-diphenylprop-2-en-1-ol CAS No. 4801-14-3

3,3-diphenylprop-2-en-1-ol

Cat. No.: B3141580
CAS No.: 4801-14-3
M. Wt: 210.27 g/mol
InChI Key: VDZJHCQPPWSRFX-UHFFFAOYSA-N
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Description

3,3-Diphenylprop-2-en-1-ol is an organic compound with the molecular formula C15H14O. It is a colorless liquid with a unique aromatic odor. This compound is characterized by the presence of two phenyl groups attached to a propen-1-ol backbone. It is also known by its IUPAC name, 1,3-diphenyl-2-propen-1-ol .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Diphenylprop-2-en-1-ol can be synthesized through various methods. One common method involves the condensation of benzaldehyde with acetophenone in the presence of a base, followed by reduction of the resulting chalcone . The reaction conditions typically include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

The reaction proceeds through the formation of an intermediate chalcone, which is then reduced to yield this compound.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate the reduction step .

Chemical Reactions Analysis

Types of Reactions

3,3-Diphenylprop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3,3-diphenylprop-2-en-1-one.

    Reduction: Further reduction can yield 3,3-diphenylpropan-1-ol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.

Major Products

    Oxidation: 3,3-Diphenylprop-2-en-1-one

    Reduction: 3,3-Diphenylpropan-1-ol

    Substitution: Various halides or other substituted derivatives

Comparison with Similar Compounds

3,3-Diphenylprop-2-en-1-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound in various fields of research and industry .

Biological Activity

3,3-Diphenylprop-2-en-1-ol, also known as 1,3-diphenylpropan-1-ol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C15H16OC_{15}H_{16}O and features an α,β-unsaturated alcohol structure. This structural characteristic is crucial for its biological activity, particularly in interactions with biological targets.

Biological Activities

Antioxidant Activity : Research has shown that this compound exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in various cellular models. This activity is often attributed to the presence of the phenolic groups in its structure.

Anticancer Properties : Several studies have highlighted the compound's potential in cancer therapy. For instance, it has been reported to inhibit cell proliferation in various cancer cell lines through mechanisms such as inducing apoptosis and disrupting cell cycle progression. A notable study demonstrated that derivatives of this compound showed efficacy against liver cancer cells by significantly reducing DNA damage and promoting cell death pathways .

Anti-inflammatory Effects : this compound has also been implicated in anti-inflammatory responses. It modulates inflammatory markers and cytokine production in vitro and in vivo, suggesting potential therapeutic applications for inflammatory diseases.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Radical Coupling Reactions : Recent advancements have allowed for the synthesis of this compound via radical coupling reactions under metal-free conditions. This method is advantageous due to its simplicity and efficiency .
  • Palladium-Catalyzed Reactions : Another effective method involves palladium-catalyzed coupling of substituted allylic alcohols with aryl halides, yielding high stereoselectivity .

Case Study 1: Hepatoprotective Effects

A study investigated the hepatoprotective effects of this compound derivatives on mice subjected to a high-fat diet. The results indicated a significant reduction in liver triglycerides and inflammatory markers after treatment with these compounds. The hepatic expression of genes related to inflammation and fibrosis was also notably decreased .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives of this compound were tested against various bacterial strains. The results showed that certain derivatives exhibited over 50% inhibition at concentrations as low as 125 µg/mL against Candida albicans and Cryptococcus neoformans .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenging free radicals; reducing oxidative stress
AnticancerInhibition of cell proliferation; apoptosis induction
Anti-inflammatoryModulation of inflammatory markers
AntimicrobialOver 50% inhibition against specific pathogens

Properties

IUPAC Name

3,3-diphenylprop-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-11,16H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZJHCQPPWSRFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CCO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441414
Record name 3,3-diphenyl-2-propene-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4801-14-3
Record name 3,3-diphenyl-2-propene-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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